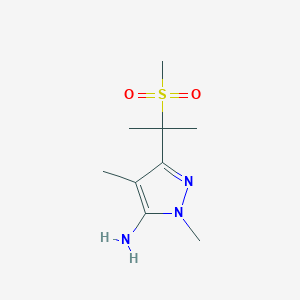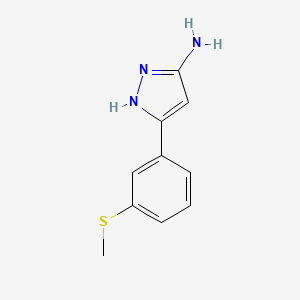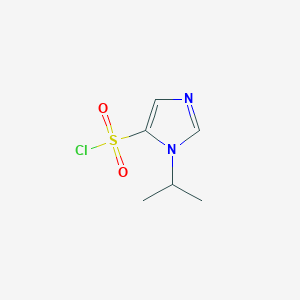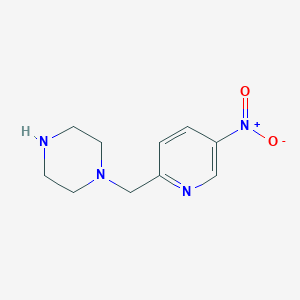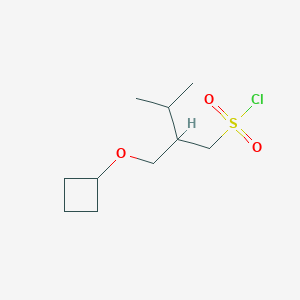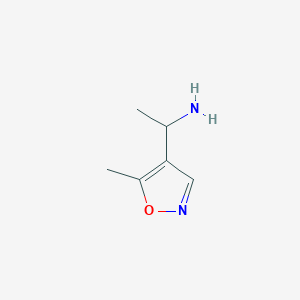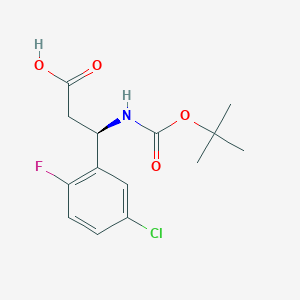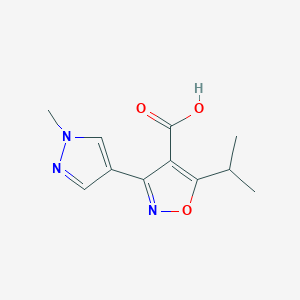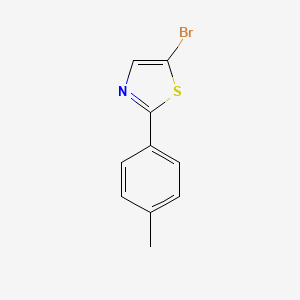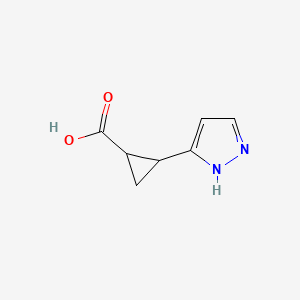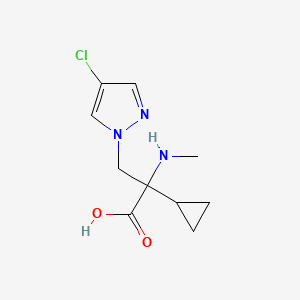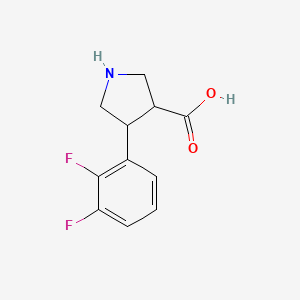
4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a difluorophenyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluorobenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
化学反应分析
Types of Reactions
4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity for certain biological targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and biological responses .
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound without the difluorophenyl group.
4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid: A compound with a dichlorophenyl group instead of a difluorophenyl group.
4-(2,3-Difluorophenyl)pyrrolidine-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position on the pyrrolidine ring.
Uniqueness
4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11F2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) |
InChI 键 |
ICDRDXSQUYNCRX-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


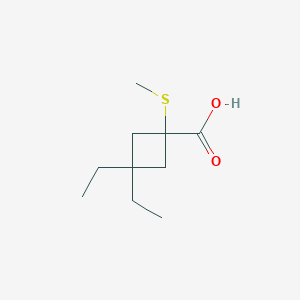
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
